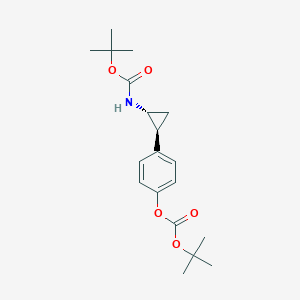![molecular formula C18H28 B14752668 pentacyclo[9.7.0.02,10.03,8.013,18]octadecane CAS No. 252-36-8](/img/structure/B14752668.png)
pentacyclo[9.7.0.02,10.03,8.013,18]octadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacyclo[9.7.0.02,10.03,8.013,18]octadecane is a polycyclic hydrocarbon with a unique cage-like structure. This compound is part of a class of molecules known for their high density, moderate strain energy, and great stability due to their polycyclic frameworks. These properties make them of significant interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[9.7.0.02,10.03,8.013,18]octadecane typically involves complex organic reactions. One common method includes the Diels-Alder reaction followed by intramolecular cyclization. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of advanced catalysts and solvent-free conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Pentacyclo[9.7.0.02,10.03,8.013,18]octadecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
Pentacyclo[9.7.0.02,10.03,8.013,18]octadecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a molecular probe due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of high-density fuels and advanced materials.
Wirkmechanismus
The mechanism by which pentacyclo[9.7.0.02,10.03,8.013,18]octadecane exerts its effects involves its interaction with various molecular targets and pathways. Its cage-like structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its stability and reactivity make it a promising candidate for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacyclo[5.4.0.02,6.03,10.05,9]undecane: Known for its high density and stability.
Adamantane: Another polycyclic hydrocarbon with a similar cage-like structure.
Cubane: A highly strained polycyclic hydrocarbon with unique properties.
Uniqueness
Pentacyclo[9.7.0.02,10.03,8.013,18]octadecane stands out due to its larger and more complex structure compared to similar compounds. This complexity provides it with unique chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
252-36-8 |
|---|---|
Molekularformel |
C18H28 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
pentacyclo[9.7.0.02,10.03,8.013,18]octadecane |
InChI |
InChI=1S/C18H28/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14(12)18(16)17(13)15/h11-18H,1-10H2 |
InChI-Schlüssel |
NIPCSPCJECKEGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CC3C2C4C3CC5C4CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


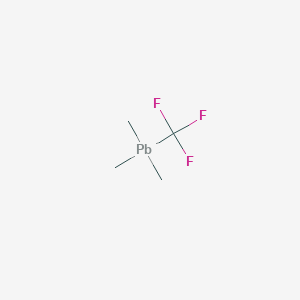
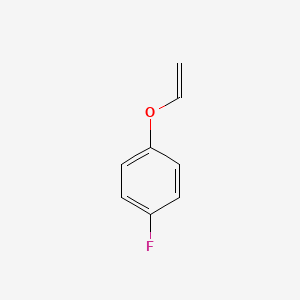
![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)

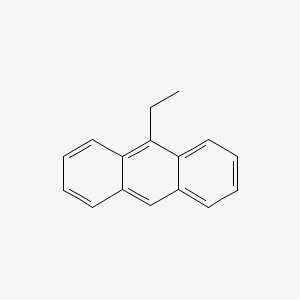

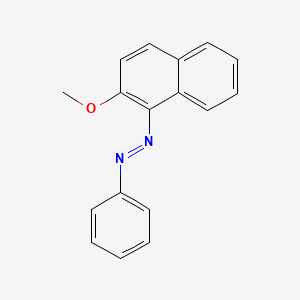

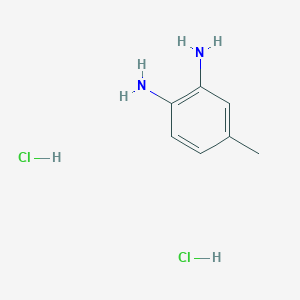
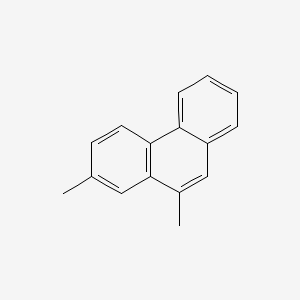
![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
